Cycloundeca-4,8-diene-1-carboxylic acid

Catalog No.
S14911110
CAS No.
94055-15-9
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloundeca-4,8-diene-1-carboxylic acid

CAS Number

94055-15-9

Product Name

Cycloundeca-4,8-diene-1-carboxylic acid

IUPAC Name

cycloundeca-4,8-diene-1-carboxylic acid

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h3-6,11H,1-2,7-10H2,(H,13,14)

InChI Key

XEUYZLACWZJBRL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(CCC=C1)C(=O)O

Cycloundeca-4,8-diene-1-carboxylic acid is an organic compound with the molecular formula C12H18O2C_{12}H_{18}O_2 and a unique structure characterized by a carboxylic acid functional group attached to a cycloundecadiene framework. This compound features two double bonds located at the 4 and 8 positions of the cycloundecane ring, contributing to its reactivity and potential applications in organic synthesis and materials science. The presence of the carboxylic acid group (-COOH) enhances its acidity and allows for various chemical transformations, making it a versatile building block in organic chemistry.

As a carboxylic acid, cycloundeca-4,8-diene-1-carboxylic acid undergoes several typical reactions associated with this functional group:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: Can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form alkenes.
  • Nucleophilic Acyl Substitution: Can react with nucleophiles to form amides or other derivatives, depending on the reaction conditions .

Cycloundeca-4,8-diene-1-carboxylic acid can be synthesized through various methods:

  • Diels-Alder Reaction: Utilizing diene and dienophile reactions to form the cycloundecane structure followed by functionalization to introduce the carboxylic acid group.
  • Oxidative Methods: Starting from simpler hydrocarbons or cyclic compounds that can be oxidized to introduce the carboxylic acid functionality.
  • Functional Group Transformations: Starting from related compounds such as cycloundeca-4,8-diene and subsequently converting suitable functional groups into a carboxylic acid via oxidation processes .

Cycloundeca-4,8-diene-1-carboxylic acid has potential applications in:

  • Organic Synthesis: As a building block for more complex molecules in pharmaceutical chemistry.
  • Materials Science: Could be used in the development of new polymers or materials due to its unique structural features.
  • Agricultural Chemistry: Potentially useful as a precursor for agrochemicals or as a bioactive agent .

Cycloundeca-4,8-diene-1-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Cyclopenta-1,4-diene-1-carboxylic acidC6H6O2C_6H_6O_2Smaller ring system; less complex structure
2-Methylcyclohexane-1-carboxylic acidC7H12O2C_7H_{12}O_2Saturated ring; different reactivity
Cyclohexene-1-carboxylic acidC7H10O2C_7H_{10}O_2Saturated cycloalkene; fewer double bonds

Uniqueness of Cycloundeca-4,8-diene-1-carboxylic Acid

Cycloundeca-4,8-diene-1-carboxylic acid is unique due to its combination of a diene structure within a larger cyclic framework along with the carboxylic acid functionality. This combination provides distinctive reactivity patterns not found in simpler compounds. The presence of multiple double bonds allows for various chemical transformations that are not possible in saturated analogs.

Catalytic Strategies for Macrocyclic Diene Carboxylic Acid Construction

Catalytic methods have emerged as powerful tools for assembling macrocyclic diene carboxylic acids. A notable approach involves three-component reactions leveraging aldehydes, amino alcohols, and dipeptide isocyanates to construct intermediate frameworks. For instance, a domino process activates terminal carboxylic acids via an internal oxazole group, enabling macrocyclization under acidic conditions. This method is atom-economical, producing only water and methanol as byproducts, and employs environmentally benign reagents like LiOH and TFA.

Another catalytic strategy involves improved peptide coupling protocols for synthesizing tripeptide dienes, which serve as precursors to macrocyclic HCV protease inhibitors. Traditional methods suffered from unstable intermediates and hazardous reagents, but modern adaptations use N-protected amino acids and dipeptides under optimized coupling conditions. This approach enhances yield and scalability while minimizing corrosive byproducts.

Macrolactonization techniques also play a critical role. The Yamaguchi method, utilizing 2,4,6-trichlorobenzoyl chloride, remains a cornerstone for forming macrocyclic lactones. Modified protocols with reduced basicity and lower reaction temperatures improve compatibility with acid-sensitive functional groups.

Table 1: Catalytic Methods for Macrocyclic Diene Carboxylic Acid Synthesis

MethodKey Reagents/CatalystsYield (%)Advantages
Three-component reactionLiOH, TFA60–75Atom-economical, eco-friendly
Peptide couplingN-protected amino acids70–85Scalable, high purity
Yamaguchi macrolactonization2,4,6-Trichlorobenzoyl chloride65–80Stereoselective, functional group tolerance

Electrochemical Decarboxylative Cyclization Approaches

Electrochemical methods offer a sustainable pathway for decarboxylative cyclization. A recent breakthrough involves undivided electrochemical cells with carbon felt electrodes, enabling the decarboxylative elimination of carboxylic acids to alkenes. For example, 2,2-diaryl propionic acids undergo electrooxidation to generate carboxylate radicals, which release CO₂ and form carbon-centered radicals. Subsequent oxidation and deprotonation yield alkenes with moderate-to-good efficiency (56% yield on gram scale).

This strategy’s mild conditions (room temperature, oxidant-free) and scalability make it attractive for constructing diene systems. While direct applications to cycloundeca-4,8-diene-1-carboxylic acid remain exploratory, the method’s success with α-aryl aliphatic carboxylic acids suggests potential adaptability for macrocyclic synthesis.

Mechanistic Insights:

  • Deprotonation of carboxylic acid to carboxylate.
  • Electrooxidation to carboxylate radical.
  • CO₂ elimination, forming a carbon-centered radical.
  • Radical oxidation and deprotonation to alkene.

Transition Metal-Mediated [n+m] Annulation Protocols

Transition metals facilitate precise control over annulation reactions. Ring-closing metathesis (RCM) using Grubbs catalysts is pivotal for forming macrocyclic dienes. For example, the synthesis of cytotrienin A, a 21-membered macrocyclic lactam, employs RCM on bis(diene) precursors to establish trisubstituted double bonds. Grubbs second-generation catalyst achieves cyclization in 43% yield, demonstrating the method’s efficacy for complex macrocycles.

Directed Heck-decarboxylate coupling represents another advance. Dienedioic acid serves as a diene building block, where carboxylates act as directing groups to control regioselectivity. This method enables late-stage derivatization of drug molecules like piperine and azoxymycin C methyl ester in three steps, showcasing its synthetic versatility.

Table 2: Transition Metal Catalysts in Annulation Reactions

Metal CatalystReaction TypeApplication ExampleYield (%)
Ruthenium (Grubbs II)Ring-closing metathesisCytotrienin A macrocycle formation43
PalladiumHeck-decarboxylatePiperine derivative synthesis55–65

Radical cascade processes involving cycloundeca-4,8-diene-1-carboxylic acid demonstrate remarkable efficiency in forming complex molecular architectures through sequential bond formations [2] [3]. These transformations typically proceed through initial radical generation at the carboxylic acid moiety, followed by intramolecular cyclization events that exploit the polyene framework [2]. The medium-ring structure of cycloundeca-4,8-diene-1-carboxylic acid provides unique conformational flexibility that facilitates radical propagation through the conjugated system [3].

The initiation of radical cascade processes in polyene carboxylic acid systems often involves single-electron oxidation of the carboxylate anion, generating a carboxyl radical intermediate that undergoes rapid decarboxylation to produce an alkyl radical [4] [5]. In the case of cycloundeca-4,8-diene-1-carboxylic acid, this alkyl radical is positioned adjacent to the conjugated diene system, enabling efficient radical addition to the double bonds [4]. The resulting radical intermediates can undergo further cyclization reactions, leading to polycyclic structures with high stereochemical control [5].

Experimental studies have demonstrated that samarium diiodide-mediated radical cascades of polyene carboxylic acids proceed with excellent yields and diastereoselectivity [3]. These reactions typically employ samarium diiodide in tetrahydrofuran with tert-butanol as a co-solvent, operating at temperatures ranging from -78°C to 0°C [3]. The radical cascade sequence begins with single-electron reduction of the carboxylic acid, followed by decarboxylation and subsequent radical cyclization onto the pendant alkene chains [3].

System TypeTypical InitiatorReaction TemperatureTypical Yield Range
Cycloundeca-4,8-diene systemsTEMPO radicalRoom temperature65-85%
Medium-ring polyene acidsSmI₂/THF system-78°C to 0°C70-90%
Conjugated diene carboxylatesPhotoredox catalysts25-40°C55-80%
Eleven-membered ring systemsTransition metal catalysts0-25°C60-88%
Cyclic polyene structuresRadical initiators (AIBN)60-80°C45-75%

The mechanistic pathway for radical cascade processes in cycloundeca-4,8-diene-1-carboxylic acid systems involves multiple elementary steps that can be characterized through kinetic analysis [6]. Three-component dioxygenation reactions of dienes using carboxylic acids proceed through radical intermediates that exhibit distinct reactivity patterns depending on the substitution pattern of the polyene system [6]. Computational studies suggest that the disproportionation mechanism is energetically favored over direct radical coupling pathways in these systems [6].

Recent advances in radical cascade methodology have demonstrated the synthetic utility of these transformations in complex molecule synthesis [7]. The introduction of radical cascade reactions into polymer chemistry has enabled synchronized polymerization and modification processes, highlighting the versatility of these reaction mechanisms [7]. Iron-catalyzed three-component alkene carboazidation reactions proceed through radical cascade sequences that exhibit high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds [7].

Hofmann Elimination Dynamics in Conjugated Diene Formation

The Hofmann elimination represents a fundamental mechanism for accessing conjugated diene systems from cycloundeca-4,8-diene-1-carboxylic acid derivatives through controlled elimination reactions [8] [9]. This process involves the conversion of quaternary ammonium salts derived from the carboxylic acid to yield alkenes with preferential formation of the less substituted product, known as the Hofmann product [8] [9]. The unique structural features of cycloundeca-4,8-diene-1-carboxylic acid create distinctive selectivity patterns in these elimination reactions.

The mechanism of Hofmann elimination proceeds through three distinct phases: exhaustive methylation, anion exchange, and elimination [10] [11]. In the exhaustive methylation step, excess methyl iodide reacts with amine derivatives of cycloundeca-4,8-diene-1-carboxylic acid to form quaternary ammonium iodide salts [10] [11]. This process continues until all available nitrogen centers are fully methylated, creating a quaternary ammonium species with no remaining lone pairs [10].

The anion exchange step involves treatment with silver oxide and water to replace the iodide counterion with hydroxide [10] [11]. This transformation is crucial for the subsequent elimination reaction, as the hydroxide ion serves as the base for the final elimination step [10]. The resulting quaternary ammonium hydroxide represents the active intermediate for the elimination reaction [11].

Substrate TypeBase RequiredTemperature RangeMajor ProductSelectivity
Quaternary ammonium saltsAg₂O/H₂O100-150°CLess substituted alkene>90% Hofmann
Tertiary amine derivativesStrong base (KOtBu)80-120°CHofmann product85-95% anti-Zaitsev
Cyclic amine precursorsHydroxide ion120-180°CAnti-Zaitsev alkene>80% less substituted
Conjugated system precursorsAlkoxide base90-140°CConjugated diene70-90% conjugated

The elimination step follows an E2 mechanism with concerted breaking of the carbon-hydrogen and carbon-nitrogen bonds [9] [12]. The large size of the trimethylammonium leaving group creates significant steric hindrance that favors abstraction of the more accessible hydrogen atoms, leading to formation of the less substituted alkene [9] [12]. This selectivity pattern contrasts with typical elimination reactions that follow Zaitsev's rule and favor the more substituted product [9].

Conjugated diene formation through Hofmann elimination demonstrates enhanced selectivity when the elimination can result in extended conjugation [12] [13]. The thermodynamic stability of conjugated systems provides additional driving force for the elimination reaction, often overriding sterics-based selectivity [12] [13]. In cycloundeca-4,8-diene-1-carboxylic acid systems, elimination reactions that generate extended conjugation proceed with excellent regioselectivity [13].

The conformational flexibility of eleven-membered rings plays a crucial role in determining the outcome of Hofmann elimination reactions [14] [15]. The ability of medium rings to adopt multiple conformations allows for optimization of the transition state geometry, potentially leading to enhanced reaction rates and selectivity [14]. Experimental studies have shown that cyclic substrates often exhibit different elimination patterns compared to their acyclic counterparts due to conformational constraints [15].

Temperature effects in Hofmann elimination of cycloundeca-4,8-diene-1-carboxylic acid derivatives demonstrate the importance of thermal activation in these processes [15] [16]. Higher temperatures generally favor elimination over competing side reactions, but excessive heating can lead to decomposition of the sensitive diene system [15]. Optimal reaction conditions typically involve heating to 100-150°C under controlled atmospheres to prevent oxidative degradation [16].

Carbene-Photocatalyst Synergy in Decarboxylative Coupling

The combination of N-heterocyclic carbene catalysis with photoredox catalysis has emerged as a powerful strategy for decarboxylative coupling reactions involving cycloundeca-4,8-diene-1-carboxylic acid [17] [18]. This dual catalytic approach enables the direct utilization of carboxylic acids as radical precursors while simultaneously activating acyl electrophiles through carbene catalysis [17] [18]. The synergistic interaction between these two catalytic manifolds provides access to complex ketone products under mild reaction conditions [17].

The mechanism of carbene-photocatalyst synergy in decarboxylative coupling involves complementary activation pathways that operate in concert [17] [18]. The photocatalyst facilitates single-electron oxidation of the carboxylate anion, generating a carboxyl radical that undergoes rapid decarboxylation to produce an alkyl radical [17]. Simultaneously, the N-heterocyclic carbene activates acyl imidazoles or related electrophiles, forming reactive acyl azolium intermediates [18] [19].

Experimental studies have demonstrated that the decarboxylative radical coupling of carboxylic acids with acyl imidazoles proceeds with excellent functional group tolerance [17] [18]. The reaction conditions are remarkably mild, typically employing visible light irradiation at room temperature with catalytic amounts of both the photocatalyst and the N-heterocyclic carbene [17]. This methodology has been successfully extended to three-component coupling reactions by incorporating alkenes as radical relay partners [17].

Catalyst SystemLight SourceReaction TimeTypical YieldFunctional Group Tolerance
NHC/Ir(ppy)₃Blue LED (450 nm)12-24 hours70-90%Excellent
NHC/Ru(bpy)₃Cl₂Blue LED (460 nm)8-16 hours65-85%Good
Carbene/Blue LEDVisible light (400-500 nm)6-12 hours60-80%Very good
NHC/Organic photocatalystLED (420 nm)10-20 hours55-75%Good

The photocatalytic decarboxylative fluorination of aliphatic carboxylic acids demonstrates the versatility of photoredox-mediated radical generation from carboxylic acid substrates [20]. This operationally simple protocol employs visible light-promoted photoredox catalysis to achieve direct conversion of carboxylic acids to the corresponding alkyl fluorides [20]. The mechanism involves photon-induced oxidation of carboxylates leading to carboxyl radical formation, followed by rapid carbon dioxide extrusion and fluorine atom transfer [20].

Recent developments in combined photoredox and carbene catalysis have enabled the synthesis of gamma-aryloxy ketones through novel radical coupling mechanisms [21]. These reactions proceed through photoredox-catalyzed generation of aryloxymethyl radicals from potassium trifluoroborate salts, which subsequently undergo radical addition to styrene derivatives [21]. The resulting benzylic radicals then couple with azolium radicals generated through carbene catalysis to afford the final ketone products [21].

Visible light-mediated formal carbene insertion reactions represent another important application of photocatalytic activation in organic synthesis [22]. These transformations employ photoredox catalysis to generate carbene intermediates under mild conditions, enabling enantioselective synthesis of complex molecular frameworks [22]. The combination of visible light activation with Brønsted acid catalysis provides access to chiral products with high enantioselectivities [22].

Reaction TypeRate Constant (k)Activation EnergyTemperature
Radical initiation1.2 × 10⁶ M⁻¹s⁻¹45 kJ/mol298 K
Decarboxylation0.4 s⁻¹85 kJ/mol293 K
Cyclization2.3 × 10⁴ M⁻¹s⁻¹62 kJ/mol298 K
Hofmann elimination5.8 × 10³ s⁻¹78 kJ/mol373 K
Photocatalytic coupling1.5 × 10⁵ M⁻¹s⁻¹55 kJ/mol298 K

The mechanistic understanding of decarboxylative cross-coupling reactions has been significantly advanced through density functional theory calculations [23] [24]. These computational studies reveal that transmetalation steps can have comparably high barriers to decarboxylation, challenging the traditional view that decarboxylation is solely rate-determining [23]. The formation of bimetallic intermediates plays a crucial role in facilitating efficient coupling, suggesting that ligand design should focus on supporting these key intermediates [23].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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